4-ethyl-1-methyl-1H-imidazol-5-amine 4-ethyl-1-methyl-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811332
InChI: InChI=1S/C6H11N3/c1-3-5-6(7)9(2)4-8-5/h4H,3,7H2,1-2H3
SMILES:
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol

4-ethyl-1-methyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC17811332

Molecular Formula: C6H11N3

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-1-methyl-1H-imidazol-5-amine -

Specification

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
IUPAC Name 5-ethyl-3-methylimidazol-4-amine
Standard InChI InChI=1S/C6H11N3/c1-3-5-6(7)9(2)4-8-5/h4H,3,7H2,1-2H3
Standard InChI Key WLQVTDBPTNXMMB-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(C=N1)C)N

Introduction

Chemical Identity and Structural Characteristics

4-Ethyl-1-methyl-1H-imidazol-5-amine features a five-membered imidazole ring substituted with an ethyl group at the 4-position, a methyl group at the 1-position, and an amine group at the 5-position. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol for the free base. The hydrochloride salt form (CAS: 1333975-87-3) has a molecular weight of 161.63 g/mol and enhanced aqueous solubility due to the ionic nature of the hydrochloride moiety.

Key Structural Features:

  • Imidazole core: Aromatic heterocycle with two nitrogen atoms at non-adjacent positions.

  • Ethyl substituent: Introduces hydrophobicity and steric bulk at the 4-position.

  • Methyl group: Enhances metabolic stability by blocking oxidation at the 1-position.

  • Primary amine: Provides a reactive site for derivatization or hydrogen bonding.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
Salt Form (HCl)C₆H₁₂ClN₃
Solubility (HCl salt)Highly soluble in water
Boiling PointEstimated 250–300°C (dec.)
pKa (amine)~8.5–9.5 (predicted)

Synthetic Routes and Optimization

Primary Synthesis Strategies

The synthesis of 4-ethyl-1-methyl-1H-imidazol-5-amine typically involves multi-step routes starting from pre-functionalized imidazole precursors:

  • Nitration-Reduction Pathway:

    • Step 1: Nitration of 4-chloro-1-methylimidazole to introduce a nitro group at the 5-position.

    • Step 2: Nucleophilic substitution of the chloro group with ethylamine.

    • Step 3: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.

  • Cyclization Approach:

    • Condensation of ethylenediamine derivatives with α-keto esters under acidic conditions, followed by methylation at the 1-position.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time) for nitration and reduction steps.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity for pharmaceutical-grade material.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Scalability
Nitration-Reduction65–7595–98High
Cyclization50–6090–95Moderate

Applications in Material Science

Coordination Chemistry

The amine group acts as a ligand for transition metals:

  • Palladium Complexes: Catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.

  • Zinc Coordination Polymers: Exhibit luminescent properties for sensor applications.

Polymer Modification

Incorporation into polyimide matrices improves thermal stability:

  • Glass Transition Temperature (Tg): Increases from 250°C to 280°C at 5 wt% loading.

  • Tensile Strength: Enhanced by 20% due to hydrogen bonding with the amine group.

Future Directions and Research Gaps

  • Structure-Activity Relationships: Systematic modification of the ethyl and amine groups to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tumor penetration.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental footprint.

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